(5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxycarbonyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds
Oxidation Products: Phenols
Esterification Products: Boronate esters
Scientific Research Applications
(5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the palladium(0) species.
Molecular Targets and Pathways: In biological systems, boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction is exploited in the design of protease inhibitors for therapeutic applications .
Comparison with Similar Compounds
- 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
Uniqueness: (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methoxycarbonyl groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H11BO5 |
---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
(5-methoxy-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3 |
InChI Key |
GITCPYSBIBHRBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OC)(O)O |
Origin of Product |
United States |
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